molecular formula C18H18N4O2S B3001391 A2ti-2

A2ti-2

Cat. No.: B3001391
M. Wt: 354.4 g/mol
InChI Key: DRZJLOOZLBTLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2ti-2 is a selective and low-affinity inhibitor of the membrane-bound protein annexin A2 and S100A10 heterotetramer. It exhibits antiviral activity by selectively disrupting protein interactions between annexin A2 and S100A10, and protects against human papillomavirus type 16 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2ti-2 involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. it is known that the compound is synthesized through a series of organic reactions that involve the formation of the heterotetramer structure .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities that adhere to strict quality control standards. The process involves large-scale synthesis using high-purity reagents and solvents. The final product is purified using techniques such as high-performance liquid chromatography to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

A2ti-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

A2ti-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein-protein interactions and the effects of disrupting these interactions.

    Biology: Investigated for its role in inhibiting viral infections, particularly human papillomavirus type 16.

    Medicine: Explored for its potential therapeutic applications in preventing viral infections and related diseases.

    Industry: Utilized in the development of antiviral agents and other pharmaceutical products

Mechanism of Action

A2ti-2 exerts its effects by selectively disrupting the protein-protein interaction between annexin A2 and S100A10. This disruption prevents the formation of the heterotetramer complex, thereby inhibiting the entry of human papillomavirus type 16 into host cells. The molecular targets involved in this mechanism include the annexin A2 and S100A10 proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective and low-affinity inhibition of the annexin A2 and S100A10 heterotetramer. This specificity makes it a valuable tool for studying the role of these proteins in viral infections and for developing targeted antiviral therapies .

Properties

IUPAC Name

2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZJLOOZLBTLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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